Superior COX-2 Selectivity in Human Whole Blood Assay Compared to Celecoxib and Other Coxibs
Lumiracoxib demonstrates the highest reported in vivo COX-2 selectivity among coxibs. In the human whole blood assay, a physiologically relevant ex vivo model, lumiracoxib exhibits a COX-2/COX-1 selectivity ratio of 515:1 in healthy subjects and patients with osteoarthritis [1]. This is substantially higher than the selectivity reported for other members of the class. For example, celecoxib has a reported selectivity ratio of approximately 30:1, while rofecoxib and etoricoxib range from 30- to 433-fold [2]. This high degree of selectivity is a direct result of its unique binding mode, which is time-dependent and slowly reversible, distinguishing it kinetically from other coxibs [3].
| Evidence Dimension | COX-2 Selectivity Ratio (COX-2/COX-1) |
|---|---|
| Target Compound Data | 515:1 |
| Comparator Or Baseline | Celecoxib: ~30:1; Rofecoxib/Etoricoxib: 30-433:1 |
| Quantified Difference | Lumiracoxib exhibits a 515-fold selectivity, which is up to 17-fold greater than the ~30-fold selectivity of celecoxib. |
| Conditions | Human whole blood assay in healthy subjects and OA/RA patients. |
Why This Matters
The 515:1 selectivity ratio quantifies a key differentiator, justifying the use of lumiracoxib as a reference standard for maximal COX-2 selectivity in assays where off-target COX-1 inhibition could confound results.
- [1] Rordorf CM, Choi L, Marshall P, Mangold JB. Clinical Pharmacology of Lumiracoxib: A Selective Cyclo-Oxygenase-2 Inhibitor. Clin Pharmacokinet. 2005;44(12):1247-1266. View Source
- [2] Shi S, Klotz U. Clinical use and pharmacological properties of selective COX-2 inhibitors. Eur J Clin Pharmacol. 2008;64(3):233-252. View Source
- [3] Blobaum AL, Marnett LJ. Molecular determinants for the selective inhibition of cyclooxygenase-2 by lumiracoxib. J Biol Chem. 2007;282(22):16379-16390. View Source
